molecular formula C14H18N4O B7526655 1-(2,5-Dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea

1-(2,5-Dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea

Cat. No. B7526655
M. Wt: 258.32 g/mol
InChI Key: RYXQENAMFNIVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a urea derivative that exhibits interesting biological activities and has shown promising results in several scientific studies.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea is not fully understood. However, it has been suggested that it exerts its biological activities by inhibiting certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2,5-Dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been found to reduce the production of inflammatory mediators and exhibit antiviral activity. In addition, it has been shown to have herbicidal properties and can be used as a potential herbicide.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,5-Dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea in lab experiments is its high potency and specificity. It has been found to exhibit strong biological activities at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1-(2,5-Dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea. One of the areas of interest is its potential applications in cancer therapy. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use as a herbicide. Studies are needed to determine its selectivity and toxicity towards different plant species. In addition, further studies are needed to explore its potential applications in material science and other fields.

Synthesis Methods

The synthesis of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea involves the reaction of 4-methylbenzylisocyanide with 2,5-dimethylpyrazole in the presence of a base. The resulting intermediate is then treated with urea to obtain the final product. This method has been reported in several scientific studies and has been found to be efficient and reliable.

Scientific Research Applications

1-(2,5-Dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In agriculture, it has been found to have herbicidal properties and can be used as a potential herbicide. In material science, it has been used as a ligand for the synthesis of metal complexes.

properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10-4-6-12(7-5-10)9-15-14(19)16-13-8-11(2)17-18(13)3/h4-8H,9H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXQENAMFNIVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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